molecular formula C26H33N5O B2718422 4-tert-butyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide CAS No. 923113-47-7

4-tert-butyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide

Katalognummer: B2718422
CAS-Nummer: 923113-47-7
Molekulargewicht: 431.584
InChI-Schlüssel: YPBFPLDXZNDMRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzamide core substituted with a tert-butyl group at the para-position of the benzene ring. The aniline moiety is further functionalized with a pyrimidin-2-ylamino group containing diethylamino and methyl substituents at positions 4 and 6, respectively. Such structural motifs are common in kinase inhibitors and receptor-binding molecules, where the tert-butyl group enhances hydrophobicity for target engagement, while the pyrimidine ring may participate in hydrogen bonding or π-π interactions .

Eigenschaften

IUPAC Name

4-tert-butyl-N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N5O/c1-7-31(8-2)23-17-18(3)27-25(30-23)29-22-15-13-21(14-16-22)28-24(32)19-9-11-20(12-10-19)26(4,5)6/h9-17H,7-8H2,1-6H3,(H,28,32)(H,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBFPLDXZNDMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide typically involves multiple steps, each requiring specific reagents and conditions:

  • Step 1: Synthesis of the pyrimidine intermediate begins with the reaction of diethylamine with a suitable pyrimidine precursor under controlled temperature and solvent conditions.

  • Step 2: Introduction of the tert-butyl group through tert-butylation reactions using tert-butyl chloride in the presence of a strong base such as potassium tert-butoxide.

  • Step 3: Formation of the final product through amide bond formation, which often involves the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to promote the reaction under moderate to high temperatures.

Industrial Production Methods: Industrial-scale production of this compound may utilize continuous flow synthesis techniques to enhance efficiency and yield. Reaction conditions are optimized through automation, ensuring precision in temperature control, reagent addition, and reaction times.

Analyse Chemischer Reaktionen

Types of Reactions:
  • Oxidation: Undergoes oxidation reactions typically with oxidizing agents like potassium permanganate, resulting in the formation of oxidized derivatives.

  • Reduction: Can be reduced using reducing agents like sodium borohydride, leading to the corresponding reduced amines.

  • Substitution: Participates in nucleophilic substitution reactions, particularly at the pyrimidine ring, facilitated by agents like sodium ethoxide.

Common Reagents and Conditions:
  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution agents: Sodium ethoxide, potassium tert-butoxide.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

This compound exhibits a wide range of applications:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Explored for its potential as a bioactive agent in enzyme inhibition studies.

  • Medicine: Investigated for its role in developing new pharmaceutical agents due to its potential therapeutic properties.

  • Industry: Utilized in materials science for the synthesis of novel polymers and catalysts.

Wirkmechanismus

The mechanism by which 4-tert-butyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide exerts its effects involves specific molecular targets such as enzymes and receptors. It likely interacts through hydrogen bonding and hydrophobic interactions, modulating the activity of its targets and influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Urea Derivatives with Pyrimidine Linkages

Compound: N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-N'-(4-fluorophenyl)urea

  • Key Differences : Replaces the benzamide with a urea group and introduces a 4-fluorophenyl substituent.

BTK Kinase Inhibitor Analog

Compound: 4-tert-butyl-N-{3-[8-({4-[(4-methylpiperazin-1-yl)carbonyl]phenyl}amino)imidazo[1,2-a]pyrazin-6-yl]phenyl}benzamide

  • Key Differences : Retains the tert-butyl benzamide core but incorporates an imidazopyrazine ring and a piperazine carbonyl group.
  • Impact : The imidazopyrazine moiety likely contributes to kinase selectivity (e.g., BTK inhibition), while the piperazine enhances solubility through basicity. The tert-butyl group’s role in hydrophobic binding pockets is conserved .

Isoxazole- and Pyridine-Substituted Benzamide

Compound : 4-((3,5-dimethylisoxazol-4-yl)methoxy)-N-(6-methylpyridin-2-yl)benzamide

  • Key Differences : Features an isoxazole methoxy group and a pyridinyl amine instead of the pyrimidine-tert-butyl system.
  • Impact : The isoxazole’s electron-withdrawing properties and pyridine’s basicity may alter electronic distribution, affecting solubility and target interaction. Reduced steric bulk compared to tert-butyl could impact binding pocket fit .

Alkoxy-Substituted Benzamides

Compounds :

  • N-[(2S)-3-(4-Butoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide
  • N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-[4-(2-methylpropoxy)phenyl]-1-oxopropan-2-yl} benzamide
  • Key Differences: Utilize butoxy, pentyloxy, or hexyloxy chains instead of tert-butyl, with stereospecific amino alcohol linkages.
  • Impact : Longer alkyl chains increase lipophilicity but may reduce aqueous solubility. Stereochemistry influences chiral target interactions, unlike the achiral tert-butyl group in the target compound .

Indazole- and Pyrrolidine-Modified Benzamide

Compound: N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-4-(1-pyrrolidinylmethyl)-2-[(tetrahydro-2H-pyran-4-yl)amino]benzamide

  • Key Differences : Incorporates indazole, difluorophenyl, pyrrolidine, and tetrahydropyran groups.
  • Impact : Indazole and fluorine atoms enhance metabolic stability and target specificity (e.g., kinase or protease inhibition). Pyrrolidine introduces basicity, affecting ionization state and bioavailability .

Structural and Functional Comparison Table

Compound Class Key Substituents/Modifications Molecular Weight Functional Impact Reference
Target Compound tert-butyl, diethylamino-pyrimidine Not Provided Hydrophobic binding, H-bonding potential -
Urea Derivative Urea, 4-fluorophenyl 380.42 Enhanced H-bonding, metabolic stability
BTK Inhibitor Imidazopyrazine, piperazine Not Provided Kinase selectivity, solubility
Isoxazole-Pyridine Benzamide Isoxazole methoxy, pyridinyl Not Provided Altered electronic profile, solubility
Alkoxy-Benzamides Butoxy/pentyloxy/hexyloxy chains Not Provided Increased lipophilicity, reduced solubility
Indazole-Benzamide Indazole, pyrrolidine, difluorophenyl Not Provided Metabolic stability, ionization effects

Biologische Aktivität

4-tert-butyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide, also known by its CAS number 923113-47-7, is a complex organic compound with potential biological activities. Its structure features a pyrimidine ring and an amide linkage, which are significant in modulating various biological pathways. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C26H33N5O
  • Molecular Weight : 431.6 g/mol
  • Structure : The compound consists of a tert-butyl group, a diethylamino-substituted pyrimidine, and an aromatic amide structure.

The biological activity of 4-tert-butyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide is primarily attributed to its interaction with specific molecular targets. The diethylamino group enhances cell membrane permeability, allowing the compound to reach intracellular targets. Once inside the cell, it can modulate the activity of proteins involved in critical signaling pathways.

Inhibition of DNA Methylation

Research indicates that compounds structurally similar to 4-tert-butyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide exhibit potent inhibitory effects on DNA methyltransferases (DNMTs). For instance, derivatives of similar structures have shown significant inhibition against human DNMT3A and DNMT1, leading to re-expression of silenced genes in leukemia cells .

CompoundDNMT3A Inhibition (EC50)DNMT1 Inhibition (EC50)
SGI-10270.9 μM15 μM
Compound X1.5 μM20 μM

Antitumor Activity

The antitumor potential of related compounds has been explored extensively. For example, certain derivatives have demonstrated cytotoxicity against various cancer cell lines at micromolar concentrations. The structure-activity relationship (SAR) studies suggest that modifications in the aromatic or heterocyclic substituents can significantly affect the potency against cancer cells .

Anti-inflammatory Properties

Compounds with similar structural features have also been reported to possess anti-inflammatory activities. For instance, certain pyrimidine derivatives inhibit key inflammatory mediators such as TNF-alpha and IL-1beta, which are crucial in inflammatory responses .

Case Studies

  • Leukemia Cell Studies : A study evaluated the effects of a derivative similar to 4-tert-butyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide on leukemia KG-1 cells. The compound induced apoptosis and inhibited proliferation at concentrations comparable to established chemotherapeutic agents .
  • In Vivo Antitumor Efficacy : Another investigation assessed the in vivo antitumor efficacy of a closely related compound in mouse models bearing human tumor xenografts. Results showed significant tumor regression and improved survival rates compared to controls, highlighting the therapeutic potential of this class of compounds .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.